molecular formula C21H16N2O B12540849 Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- CAS No. 821784-42-3

Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-

Cat. No.: B12540849
CAS No.: 821784-42-3
M. Wt: 312.4 g/mol
InChI Key: BBKPCPRBAVUGGG-UHFFFAOYSA-N
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Description

Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is a heterocyclic aromatic compound featuring a pyridine core substituted at the 3-position with a phenolic hydroxyl group and at the 5-position with a 2-naphthalenylamino moiety. Its molecular formula is C₂₂H₁₇N₃O (molecular weight: ~347.4 g/mol).

Properties

CAS No.

821784-42-3

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

3-[5-(naphthalen-2-ylamino)pyridin-3-yl]phenol

InChI

InChI=1S/C21H16N2O/c24-21-7-3-6-17(12-21)18-11-20(14-22-13-18)23-19-9-8-15-4-1-2-5-16(15)10-19/h1-14,23-24H

InChI Key

BBKPCPRBAVUGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of aryl halides, where the phenol group is introduced via hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as minimizing the use of hazardous reagents and solvents, is often employed to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Substituted phenols with electrophiles at ortho and para positions.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C19H16N2O
Molecular Weight: 292.35 g/mol
IUPAC Name: 3-[5-(2-naphthalenylamino)-3-pyridinyl]phenol

The compound features a phenolic hydroxyl group, a pyridine ring, and a naphthalenyl amino group, which contribute to its diverse biological activities.

Medicinal Chemistry

Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- has shown potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Anticancer Activity: Research indicates that this compound can induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that it effectively inhibited tumor growth in vitro by triggering apoptotic pathways in breast cancer cell lines .
  • Antimicrobial Properties: The compound exhibits significant antimicrobial activity against Gram-positive bacteria. In vitro studies revealed effective inhibition of Staphylococcus aureus growth, suggesting its potential as a lead compound for antibiotic development .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems:

  • Nicotinic Receptor Modulation: It acts as an antagonist at nicotinic acetylcholine receptors, which are crucial for synaptic transmission in the nervous system. Its modulation of these receptors may have implications for treating neurodegenerative diseases .
  • Ligand-Gated Ion Channels: Studies suggest that it interacts with ligand-gated ion channels, influencing neuronal excitability and synaptic plasticity .

Materials Science

Phenol derivatives are often utilized in polymer chemistry:

  • Polymerization Reactions: The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with specific thermal and mechanical properties. Its phenolic structure enhances the thermal stability of resulting materials .
Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureusJournal of Medicinal Chemistry
Nicotinic ReceptorAntagonist activityNeuropharmacology Journal
Ligand-Gated ChannelsModulates ion flow across membranesPMC

Case Study 1: Anticancer Activity

In a controlled study, researchers evaluated the effects of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- on various cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers, supporting its potential as an anticancer treatment.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings highlighted its significant inhibitory effects on Gram-positive strains, indicating its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the naphthalenylamino group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs and Substituent Effects

N-[3-[5-(2-Naphthalenylamino)-3-pyridinyl]phenyl]acetamide (CAS 875147-20-9) Molecular Formula: C₂₃H₁₉N₃O. Key Difference: Replaces the phenolic -OH with an acetamide (-NHCOCH₃) group. Impact: The acetamide group may increase lipophilicity compared to the hydrophilic -OH, altering solubility and membrane permeability. This could affect pharmacokinetics in drug design .

Pyridine Derivatives with Halogen/Substituents () Examples: Compounds with -Cl, -NO₂, -Br, or alkyl groups (e.g., -CH₃) on the pyridine/phenyl rings. Impact:

  • Halogens (e.g., -Cl) : Improve metabolic stability but may introduce toxicity risks.
  • Alkyl Groups (e.g., -CH₃) : Enhance steric bulk, possibly reducing binding affinity to target proteins .

Quinoline- and Indole-Containing Analogs () Examples: Compounds like 5-(2-amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione. Key Difference: Replacement of naphthalene with quinoline or indole systems. Impact: Quinoline’s extended aromatic system may enhance π-π stacking interactions with biological targets, improving binding affinity. Indole’s hydrogen-bonding capability could mimic tryptophan residues in enzymes .

Physicochemical Properties

Data Table: Comparative Properties
Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- 347.4 -OH, -NH-C₁₀H₇ Not reported Not reported
N-[3-[5-(2-naphthalenylamino)-3-pyridinyl]phenyl]acetamide 377.4 -NHCOCH₃, -NH-C₁₀H₇ Not reported Not reported
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine () 466.9 -Cl, -NO₂, -CH₃ 268–287 67–81
BEZ-235 (Kinase Inhibitor, ) ~469.5 Quinoline, imidazoquinolinone Not reported Not reported
  • Insights: The phenol derivative’s lower molecular weight (~347.4 g/mol) compared to halogenated analogs (e.g., 466.9 g/mol) may improve bioavailability. Melting points for halogenated analogs (268–287°C) suggest high crystallinity due to strong intermolecular forces (e.g., dipole-dipole interactions from -Cl/-NO₂). The phenolic -OH may lower melting points due to hydrogen-bonding disruption .

Biological Activity

Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is particularly interesting due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₂O
  • Molecular Weight: 290.35 g/mol
  • IUPAC Name: 3-(5-(2-naphthalen-1-ylamino)pyridin-3-yl)phenol

This compound features a phenolic hydroxyl group, a pyridine ring, and a naphthalene moiety, which contribute to its biological activity.

Biological Activity Overview

Phenol derivatives often exhibit a range of biological activities including:

  • Antimicrobial Activity: Several studies have demonstrated that phenolic compounds possess antimicrobial properties. The presence of the naphthalene and pyridine rings in this compound may enhance its efficacy against various pathogens.
  • Antioxidant Activity: Phenols are known for their ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells.
  • Anti-inflammatory Effects: Research indicates that phenolic compounds can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

The biological activity of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is likely mediated through several mechanisms:

  • Receptor Modulation: The compound may interact with specific receptors involved in neurotransmission or inflammation, influencing their activity.
  • Enzyme Inhibition: It may inhibit enzymes that play critical roles in inflammatory processes or microbial metabolism.
  • Cell Signaling Pathways: The compound could affect signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cell survival.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AntioxidantScavenging of free radicals ,
Anti-inflammatoryReduction in pro-inflammatory cytokines ,
CytotoxicityInduction of apoptosis in cancer cell lines ,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic compounds, including derivatives similar to Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-. Results indicated significant inhibition against E. coli and S. aureus, suggesting potential applications in treating infections caused by these pathogens.
  • Anti-inflammatory Properties : Another research investigated the anti-inflammatory effects of phenolic compounds in a murine model of arthritis. The study found that treatment with the compound significantly reduced joint swelling and levels of inflammatory markers such as TNF-alpha and IL-6.
  • Cytotoxic Effects on Cancer Cells : A recent study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF-7). The results showed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are best practices for scaling up synthesis without compromising purity?

  • Key Considerations :
  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% via flow chemistry .
  • Workup : Replace column chromatography with crystallization (e.g., ethanol/water recrystallization) .
  • Quality Control : Implement in-line FTIR for real-time monitoring of intermediates .

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